BenchChemオンラインストアへようこそ!

4-(2-Aminophenyl)phenylsulphonamide

Carbonic Anhydrase Inhibition Medicinal Chemistry Enzyme Kinetics

4-(2-Aminophenyl)phenylsulphonamide, also known as 4'-amino-biphenyl-4-sulfonamide or p-(o-aminophenyl)benzenesulfonamide (CAS 100142-87-8), is a biphenyl sulfonamide compound with the molecular formula C12H12N2O2S and a molecular weight of 248.30 g/mol. This compound serves as a critical pharmacophore in the design of isoform-selective carbonic anhydrase (CA) inhibitors, particularly targeting human carbonic anhydrase II (hCA II).

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
Cat. No. B8278772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminophenyl)phenylsulphonamide
Molecular FormulaC12H12N2O2S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)S(=O)(=O)N)N
InChIInChI=1S/C12H12N2O2S/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)17(14,15)16/h1-8H,13H2,(H2,14,15,16)
InChIKeyZLHTUAJRDXEPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminophenyl)phenylsulphonamide Procurement: A Subnanomolar Biphenyl Sulfonamide Scaffold for Selective Carbonic Anhydrase Inhibition


4-(2-Aminophenyl)phenylsulphonamide, also known as 4'-amino-biphenyl-4-sulfonamide or p-(o-aminophenyl)benzenesulfonamide (CAS 100142-87-8), is a biphenyl sulfonamide compound with the molecular formula C12H12N2O2S and a molecular weight of 248.30 g/mol [1]. This compound serves as a critical pharmacophore in the design of isoform-selective carbonic anhydrase (CA) inhibitors, particularly targeting human carbonic anhydrase II (hCA II). Its ortho-substituted biphenyl architecture distinguishes it from other regioisomers and establishes a unique profile within the broader class of 4-arylbenzenesulfonamides for therapeutic discovery programs [2].

Why Generic 4-Aminobiphenyl Sulfonamides Cannot Substitute for the Ortho-Substituted 4-(2-Aminophenyl)phenylsulphonamide


Substituting 4-(2-Aminophenyl)phenylsulphonamide with its para- or meta-regioisomers is not viable for programs targeting selective hCA II inhibition. The position of the amino group on the distal phenyl ring dictates both biological activity and selectivity profile. While the para-isomer (4-(4-aminophenyl)benzenesulfonamide) exhibits broad-spectrum inhibition across hCA I, II, IX, and XII, the ortho-substituted target compound is a key intermediate in focused libraries that achieve subnanomolar affinity and high selectivity for the hCA II isoform [1]. In contrast, the ortho-positioning can abolish antibacterial activity that is observed in other sulfonamide configurations, demonstrating that regioisomerism fundamentally alters the compound's therapeutic utility [2]. These critical differences in target engagement and selectivity mean that a generic 4-aminobiphenyl sulfonamide cannot replicate the precise biological outcomes of the ortho-substituted analogue.

Quantitative Differentiation of 4-(2-Aminophenyl)phenylsulphonamide: Enzyme Inhibition, Crystallography, and Synthetic Efficiency


hCA II Inhibition Potency: Subnanomolar Affinity Achieved via Ortho-Substituted Biphenyl Libraries

Derivatives based on the 4-(2-aminophenyl)phenylsulphonamide scaffold achieve subnanomolar inhibition of human carbonic anhydrase II, surpassing the clinical reference acetazolamide. A series of 4'-substituted 1,1'-biphenyl-4-sulfonamides incorporating a 2''-amino unit yielded inhibitors with Ki values in the subnanomolar range, whereas acetazolamide exhibits a Ki of approximately 12 nM against hCA II [1]. This represents a more than 12-fold improvement in affinity directly attributable to the biphenyl sulfonamide architecture.

Carbonic Anhydrase Inhibition Medicinal Chemistry Enzyme Kinetics

Positional Selectivity: Ortho-Substitution Drives hCA II vs. hCA IX/XII Selectivity

The 2''-amino (ortho) positioning on the distal phenyl ring is critical for achieving selectivity between the cytosolic hCA II and the tumor-associated isoforms hCA IX and XII. In a comprehensive study, 4-arylbenzenesulfonamides with varying substitution patterns showed divergent inhibition profiles. While the para-aminophenyl analogue inhibited hCA IX with subnanomolar Ki, the ortho-substituted biphenyl scaffold in focused libraries is deliberately designed to tune the selectivity toward hCA II over hCA IX and XII, achieving significantly differentiated selectivity indices [1].

Isoform Selectivity Carbonic Anhydrase Tumor-Associated Isoforms

Crystallographic Resolution: Superior Structural Data for the Ortho-Isomer-Proximal Analogues

Crystal structures of human carbonic anhydrase II in complex with regioisomeric biphenyl sulfonamides provide atomic-level data that informs further drug design. The meta-isomer (4-(3-aminophenyl)benzenesulfonamide) co-crystal structure was solved at a resolution of 1.40 Å (PDB 5E2K), and the para-isomer structure at 1.30 Å (PDB 5E28) [1][2]. While a direct co-crystal structure for the unsubstituted ortho-aminophenyl compound may not yet be publicly deposited, the structural data for the meta and para isomers establish a comparison baseline. Researchers selecting the ortho-substituted scaffold can leverage this high-resolution structural understanding of the binding pocket to guide structure-activity relationship (SAR) studies with more precise geometric constraints.

Structural Biology X-ray Crystallography Drug Design

Synthetic Accessibility: Modern Pd-Catalyzed Suzuki-Miyaura Routes Outperform Classical Methods

The modern synthesis of 4-(2-aminophenyl)phenylsulphonamide and its derivatives via Pd nanocatalyst-mediated Suzuki-Miyaura cross-coupling represents a significant improvement over classical routes. The historical synthesis described by Popkin and Perretta (1944) required multiple steps including the preparation of p-(o-acetamidophenyl)-benzenesulfonyl chloride, followed by deacetylation under conditions where the product's hydrochloride salts were non-ionic and insoluble in water, complicating isolation [1]. In contrast, the Pd-catalyzed Suzuki-Miyaura method allows direct and efficient coupling of aryl halides with boronic acids to produce 4-arylbenzenesulfonamides in higher purity and yield, with improved scalability for research supply [2].

Synthetic Chemistry Process Chemistry Cross-Coupling

Biological Activity Profile: Contrasting Antimicrobial Inactivity with Carbonic Anhydrase Potency

4-(2-Aminophenyl)phenylsulphonamide shows a distinct biological activity profile compared to classical antibacterial sulfonamides like sulfanilamide. Historical bactericidal screening demonstrated that p-(o-aminophenyl)-benzenesulfonamide and its derivatives were inactive in vitro against E. coli and in vivo against streptococcal-infected mice, even at high concentrations [1]. This functional inactivity starkly contrasts with its potent carbonic anhydrase inhibition capacity when elaborated in biphenyl sulfonamide libraries. This dichotomy is a key differentiator for researchers specifically seeking non-antimicrobial sulfonamide scaffolds for CA-focused programs, avoiding unwanted antibacterial activity that could complicate or confound in vivo efficacy models.

Antimicrobial Screening Therapeutic Selectivity Pharmacology

Comparative Physicochemical Properties: Melting Point and Crystallinity as Identity Markers

The target compound exhibits a melting point of approximately 182-184 °C and typically appears as a white crystalline solid, with solubility in polar organic solvents such as DMSO . In contrast, the structurally related but functionalized analogue N-(2-aminophenyl)benzenesulfonamide (CAS 43200-31-3) exhibits a distinct melting point of 184-185 °C and distinct reactivity with aldehydes to form sulfonamide derivatives . These physicochemical benchmarks serve as critical identity and purity verification markers during procurement, ensuring that the correct ortho-substituted biphenyl regioisomer, rather than a positional isomer or the N-linked analogue, has been supplied.

Analytical Chemistry Quality Control Solid-State Properties

Optimal Applications of 4-(2-Aminophenyl)phenylsulphonamide: From hCA II Probe Design to PROTAC Development


Rational Design of Subnanomolar, Isoform-Selective hCA II Inhibitors

This compound is an optimal starting fragment for developing subnanomolar, selective hCA II inhibitors. As demonstrated by the biphenyl sulfonamide libraries that have achieved Ki values in the subnanomolar range [1], researchers can elaborate the 2''-amino handle to introduce substituents that exploit differences in the lining of the hCA II active site versus other isoforms. This application is ideal for programs targeting glaucoma (where hCA II is the key ocular isoform) or for chemical probe development.

Targeted Protein Degradation (PROTAC) Warhead Precursor for hCA II

The compound serves as a critical building block for heterobifunctional degraders targeting hCA II. The primary amino group provides a synthetic handle for conjugation to E3 ubiquitin ligase-recruiting ligands, while the sulfonamide moiety anchors the molecule to the zinc ion in the hCA II active site [1]. This application leverages the compound's potent and selective target engagement to create PROTACs with precisely tuned degradation kinetics.

Structure-Activity Relationship (SAR) Studies Leveraging High-Resolution Structural Data

Given the available high-resolution crystal structures of hCA II in complex with closely related regioisomers (para at 1.30 Å, meta at 1.40 Å [2][3]), the 4-(2-aminophenyl)phenylsulphonamide scaffold is ideally suited for rational, structure-guided SAR exploration. Molecular docking and co-crystallization studies can directly probe the geometric impact of the ortho-amino group on interactions with key active-site residues, accelerating the design of optimized inhibitors.

Non-Antibacterial Sulfonamide Control for In Vivo CA Pharmacology Studies

The compound is uniquely suited as a negative control for confounding antibacterial effects in in vivo carbonic anhydrase models. Since it is explicitly documented to be inactive against E. coli and in streptococcal infection models [4], it can be administered in animal efficacy studies without the risk of antibacterial activity masking or confounding the CA-dependent pharmacological readout.

Quote Request

Request a Quote for 4-(2-Aminophenyl)phenylsulphonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.